molecular formula C17H22N4O5 B010242 Pyroglutamyl-seryl-phenylalanine amide CAS No. 100218-02-8

Pyroglutamyl-seryl-phenylalanine amide

Cat. No. B010242
M. Wt: 362.4 g/mol
InChI Key: HJLPUKPKQATFGH-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamyl-seryl-phenylalanine amide (pGlu-Ser-Phe-NH2) is a neuropeptide that is widely studied for its various biochemical and physiological effects. It is a naturally occurring peptide that is found in the brain and other tissues of the body. The peptide is composed of four amino acids, namely pyroglutamic acid, serine, phenylalanine, and amide.

Scientific Research Applications

PGlu-Ser-Phe-NH2 has been extensively studied for its various scientific research applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects. The peptide has also been found to regulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Additionally, pGlu-Ser-Phe-NH2 has been implicated in the regulation of food intake, energy expenditure, and glucose homeostasis.

Mechanism Of Action

The mechanism of action of pGlu-Ser-Phe-NH2 is not fully understood. However, it is believed to act through the activation of specific receptors in the brain and other tissues. The peptide has been shown to bind to the delta opioid receptor, which is involved in the regulation of pain perception. It has also been found to bind to the melanocortin 4 receptor, which is involved in the regulation of food intake and energy expenditure.

Biochemical And Physiological Effects

PGlu-Ser-Phe-NH2 has various biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. The peptide also has anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. Additionally, pGlu-Ser-Phe-NH2 has been found to regulate food intake, energy expenditure, and glucose homeostasis.

Advantages And Limitations For Lab Experiments

One advantage of studying pGlu-Ser-Phe-NH2 is its diverse range of effects, making it a promising candidate for the development of novel therapeutics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop specific drugs that target the peptide.

Future Directions

There are several future directions for the study of pGlu-Ser-Phe-NH2. One direction is to further investigate its mechanism of action, which could lead to the development of more specific drugs that target the peptide. Another direction is to study its effects on other physiological processes, such as inflammation and immune function. Additionally, the potential of pGlu-Ser-Phe-NH2 as a therapeutic agent for various diseases, such as obesity and diabetes, could be explored further.
In conclusion, pGlu-Ser-Phe-NH2 is a neuropeptide that has various biochemical and physiological effects. It is synthesized through solid-phase peptide synthesis and has been extensively studied for its scientific research applications. Although its mechanism of action is not fully understood, it has been implicated in the regulation of pain perception, food intake, energy expenditure, and glucose homeostasis. While there are advantages to studying pGlu-Ser-Phe-NH2, such as its diverse range of effects, there are also limitations, such as the lack of understanding of its mechanism of action. However, there are several future directions for the study of pGlu-Ser-Phe-NH2, including further investigation of its mechanism of action and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of pGlu-Ser-Phe-NH2 can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis of pGlu-Ser-Phe-NH2 involves the coupling of pyroglutamic acid, serine, phenylalanine, and amide to the solid support. After the completion of the synthesis, the peptide is cleaved from the support and purified.

properties

CAS RN

100218-02-8

Product Name

Pyroglutamyl-seryl-phenylalanine amide

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1

InChI Key

HJLPUKPKQATFGH-AVGNSLFASA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N

sequence

XSF

synonyms

pGlu-Ser-Phe-NH2
pyroglutamyl-seryl-phenylalaninamide
pyroglutamyl-seryl-phenylalanine amide

Origin of Product

United States

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